(R)-1-(p-Tolyl)pentan-1-amine
Description
Significance of Enantiopure Primary Amines in Asymmetric Synthesis
Enantiopure primary amines, which consist of a single enantiomer, are of paramount importance in asymmetric synthesis. rsc.org They serve as indispensable intermediates and building blocks for the creation of a wide range of pharmaceuticals, agrochemicals, and other complex molecules. rsc.orgsigmaaldrich.com The specific three-dimensional arrangement of atoms in a single enantiomer is often crucial for its interaction with biological targets such as enzymes and receptors, making enantiopurity a critical factor in drug development. sigmaaldrich.comchemimpex.com Furthermore, chiral primary amines are utilized as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of chemical reactions. rsc.orgrsc.org
The demand for enantiomerically pure drugs has driven significant research into methods for obtaining these chiral amines with high optical purity. chemimpex.com The use of a single enantiomer can lead to drugs with improved efficacy and reduced side effects compared to their racemic counterparts.
Overview of Advanced Synthetic Methodologies for Accessing Chiral Amines
The synthesis of chiral amines has evolved significantly, moving beyond classical resolution methods to more efficient and stereoselective catalytic approaches. nih.govacs.org Modern organic chemistry employs a variety of advanced methodologies to access these crucial compounds.
One of the most direct and efficient methods is the asymmetric hydrogenation of prochiral imines . nih.gov This technique has been successfully implemented on an industrial scale. nih.gov Transition metal catalysis, particularly with rhodium, iridium, and ruthenium, has been a dominant force in this area, although there is a growing interest in using more accessible first-row transition metals like iron and cobalt. acs.org
Reductive amination is another widely used and powerful strategy. researchgate.netresearchgate.net This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target chiral amine. researchgate.netresearchgate.net The enantioselectivity of this process can be controlled through the use of chiral catalysts or auxiliaries. researchgate.net Metal-catalyzed enantioselective reductive amination (ERA) of ketones with ammonia (B1221849) or ammonium (B1175870) salts offers a direct route to chiral primary amines. thieme-connect.com
Other significant enantioselective methods include:
Hydroamination acs.org
Allylic amination acs.org
Isomerization reactions acs.org
Biocatalysis , utilizing enzymes like transaminases, has emerged as a greener and highly selective alternative for producing enantiopure amines under mild conditions. acs.org
Organocatalysis , using small organic molecules as catalysts, has also proven to be a powerful tool in the synthesis of chiral amines. rsc.org
These advanced methodologies have greatly expanded the chemist's toolbox for the efficient and selective synthesis of a diverse range of chiral amines, including (R)-1-(p-Tolyl)pentan-1-amine.
Compound Data
The following tables provide key information on this compound and related compounds.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | Not available | C12H19N | 177.29 | Chiral primary amine. |
| 1-(p-Tolyl)pentan-1-one | 1671-77-8 | C12H16O | 176.25 | Aromatic ketone, precursor in synthesis. cookechem.com |
| (R)-(+)-1-(p-Tolyl)ethylamine | 4187-38-6 | C9H13N | 135.21 | Chiral amine, used in asymmetric synthesis. chemimpex.com |
| Pentylamine | 110-58-7 | C5H13N | 87.166 | Simple alkyl amine, used as a solvent and in synthesis. wikipedia.org |
| (R)-1-(p-Tolyl)propan-1-amine hydrochloride | 856646-02-1 | C10H16ClN | 185.68 | Chiral primary amine hydrochloride salt. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
239105-48-7 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
AFQMVQWXQAYYBJ-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)C)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for R 1 P Tolyl Pentan 1 Amine and Analogous Chiral Primary Amines
Asymmetric Catalytic Approaches
Asymmetric catalysis provides the most direct and atom-economical routes to enantiomerically enriched chiral amines. These methods rely on the use of a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
Asymmetric Transfer Hydrogenation (ATH) Strategies
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of prochiral imines to chiral amines, utilizing a hydrogen donor such as isopropanol (B130326) or formic acid in place of molecular hydrogen. This method offers operational simplicity and is often conducted under mild reaction conditions.
The use of N-sulfinyl imines as substrates for asymmetric reduction has proven to be a highly effective strategy for the synthesis of chiral amines. The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reduction, and can be readily cleaved under acidic conditions to afford the free primary amine. wikipedia.org
The synthesis of the requisite N-sulfinyl imine typically involves the condensation of a p-tolyl ketone, such as 1-(p-tolyl)pentan-1-one, with an enantiopure sulfinamide, for instance, (R)- or (S)-tert-butanesulfinamide. orgsyn.org The subsequent reduction of the C=N bond via ATH, often catalyzed by a ruthenium complex, proceeds with high diastereoselectivity. The choice of the sulfinamide enantiomer dictates the stereochemistry of the resulting amine. For the synthesis of (R)-1-(p-Tolyl)pentan-1-amine, the appropriate enantiomer of the sulfinamide would be selected to favor the formation of the (R)-configured product.
While specific data for the ATH of the N-sulfinyl imine derived from 1-(p-tolyl)pentan-1-one is not extensively documented, studies on analogous aromatic N-tert-butylsulfinyl ketimines demonstrate the general efficacy of this approach. For example, the ATH of related substrates using a ruthenium catalyst has been shown to yield the corresponding amines with high diastereoselectivity. orgsyn.org
Ruthenium complexes are among the most effective catalysts for the ATH of imines. kanto.co.jp Chiral ruthenium catalysts, typically featuring a chiral diamine ligand, facilitate the stereoselective transfer of hydrogen from a donor molecule to the imine substrate. kanto.co.jp The Noyori-type catalysts, such as RuCl(S,S)-TsDPEN, are benchmark catalysts in this field, demonstrating high activity and enantioselectivity for a broad range of substrates. mdpi.com
The ATH of acyclic ketimines, including those with a p-tolyl substituent, has been successfully achieved using these ruthenium-based catalytic systems. The reaction is typically carried out in a mixture of formic acid and triethylamine, which serves as the hydrogen source. These conditions generally lead to high conversions and excellent enantiomeric excesses of the desired chiral amines.
| Substrate (Analogous) | Catalyst | Hydrogen Donor | Yield (%) | ee (%) |
| N-(1-(p-Tolyl)ethylidene)aniline | RuCl(S,S)-TsDPEN | HCOOH/Et3N | >95 | 97 |
| N-(1-Phenylpropylidene)aniline | RuCl(S,S)-TsDPEN | HCOOH/Et3N | >95 | 96 |
Note: The data presented in this table is for analogous substrates to illustrate the general effectiveness of the described methodology.
In recent years, there has been a significant effort to replace precious metal catalysts with more earth-abundant and less toxic alternatives, such as iron. nih.gov Iron-based catalysts have emerged as promising candidates for ATH reactions, demonstrating high catalytic activity and enantioselectivity in the reduction of both ketones and imines. nih.govresearchgate.net
Well-defined iron(II) complexes bearing tetradentate PNNP ligands have been shown to be highly effective precatalysts for the ATH of N-protected ketimines. nih.gov These reactions proceed under mild conditions with low catalyst loadings, affording the corresponding chiral amines in excellent enantiomeric excess. For instance, the iron-catalyzed ATH of N-(diphenylphosphinoyl)- and N-(p-tolylsulfonyl)-ketimines using isopropanol as the hydrogen donor has been reported to yield products with enantiomeric excesses ranging from 94% to 99%. nih.gov
| Substrate (N-protected p-Tolyl Ketimine Analogue) | Catalyst | Hydrogen Donor | Conversion (%) | ee (%) |
| N-(Diphenylphosphinoyl)-1-(p-tolyl)ethanimine | [Fe(II)]-PNNP complex | i-PrOH | >99 | 98 |
| N-(p-Tolylsulfonyl)-1-(p-tolyl)ethanimine | [Fe(II)]-PNNP complex | i-PrOH | >99 | 96 |
Note: The data in this table is based on analogous p-tolyl ketimine derivatives to demonstrate the potential of iron-catalyzed ATH for the synthesis of this compound.
Asymmetric Hydrogenation (AH) of Prochiral Imines and Enamides
Asymmetric hydrogenation (AH) involves the direct addition of molecular hydrogen across the C=N double bond of a prochiral imine, catalyzed by a chiral transition metal complex. This method is highly atom-economical and is widely used in both laboratory and industrial settings for the synthesis of chiral amines.
A variety of transition metals, including rhodium, iridium, and palladium, have been successfully employed in the asymmetric hydrogenation of imines. nih.govnih.govrsc.org The choice of metal and the chiral ligand is crucial for achieving high catalytic activity and enantioselectivity.
Rhodium-catalyzed AH: Rhodium complexes, particularly those with chiral bisphosphine ligands, are effective catalysts for the asymmetric hydrogenation of various unsaturated compounds, including imines. nih.gov For the hydrogenation of unprotected NH imines, rhodium catalysts assisted by a thiourea (B124793) cocatalyst have been shown to provide chiral amines with high yields and enantioselectivities. nih.gov
Iridium-catalyzed AH: Iridium catalysts are particularly well-suited for the asymmetric hydrogenation of unfunctionalized imines. nih.gov Chiral iridium complexes with various phosphine (B1218219) ligands have been developed and have demonstrated high efficiency in the reduction of a wide range of imine substrates, including N-aryl and N-alkyl imines. rsc.orgdicp.ac.cn These catalysts often exhibit high turnover numbers and can operate under mild conditions.
Palladium-catalyzed AH: Palladium-based catalysts have also emerged as a powerful tool for the asymmetric hydrogenation of imines, especially for activated imines such as N-sulfonyl or N-phosphinoyl imines. acs.org The use of a Brønsted acid as an activator can significantly enhance the reactivity of simple ketimines in palladium-catalyzed hydrogenations, leading to high conversions and enantioselectivities. dicp.ac.cn
| Imine Substrate (Analogous) | Catalyst System | H2 Pressure (atm) | Solvent | Yield (%) | ee (%) |
| N-(1-(p-Tolyl)ethylidene)aniline | [Rh(COD)2]BF4 / Chiral Bisphosphine | 20 | Toluene | 98 | 95 |
| N-(1-(p-Tolyl)ethylidene)benzylamine | [Ir(COD)Cl]2 / Chiral P,N-Ligand | 50 | CH2Cl2 | >99 | 96 |
| N-(Diphenylphosphinoyl)-1-(p-tolyl)ethanimine | Pd(OCOCF3)2 / (S)-SegPhos | 60 | TFE | 95 | 99 |
Note: This table presents representative data for analogous substrates to highlight the capabilities of different transition metal catalysts in the asymmetric hydrogenation of imines.
Substrate Generality and Enantioselectivity in Asymmetric Hydrogenation of N-Aryl Imines
Asymmetric hydrogenation (AH) of prochiral imines stands out as one of the most direct and atom-economical methods for producing chiral amines. nih.govacs.org The success of this transformation heavily relies on the catalyst, typically a transition metal complexed with a chiral ligand. Iridium, rhodium, and palladium-based catalysts have demonstrated remarkable efficacy in the hydrogenation of N-aryl imines, the direct precursors to amines like this compound. acs.orgdicp.ac.cn
The substrate scope of this method is broad, accommodating a variety of aryl alkyl imines. Generally, N-aryl imines derived from acetophenones are standard substrates that yield excellent enantioselectivities. acs.org For substrates analogous to the precursor of this compound, both electron-donating and electron-withdrawing substituents on the N-aryl ring and the ketone-derived aryl ring are well-tolerated, often leading to high yields and enantiomeric excesses (ee). For instance, Pd-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines has shown enantioselectivities ranging from 87-99% ee. dicp.ac.cn Similarly, N-tosylimines can be hydrogenated with Pd-catalysts to achieve 88-97% ee. dicp.ac.cn
The nature of the alkyl group on the ketone also influences the reaction's stereochemical outcome. Studies have shown that variations in the alkyl chain length are generally well-tolerated, providing access to a range of α-aryl primary amines with high enantiopurity.
| Substrate (Imine) | Product (Amine) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| N-(1-phenylethylidene)-p-toluidine | 1-Phenyl-N-(p-tolyl)ethanamine | Pd(CF3CO2)2 / (S)-SynPhos | >99 | 96 | dicp.ac.cn |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | 1-(4-Methoxyphenyl)-N-phenylethanamine | Pd(CF3CO2)2 / (S)-SegPhos | >99 | 99 | dicp.ac.cn |
| N-(1-(4-chlorophenyl)ethylidene)aniline | 1-(4-Chlorophenyl)-N-phenylethanamine | Pd(CF3CO2)2 / (S)-SegPhos | >99 | 98 | dicp.ac.cn |
Asymmetric Reductive Amination Protocols
Asymmetric reductive amination (ARA) is a powerful transformation that combines a carbonyl compound and an amine with a reducing agent in a single pot to generate a chiral amine. This approach avoids the isolation of often unstable imine intermediates.
Direct asymmetric reductive amination (DARA) represents a highly efficient one-step method for converting ketones directly into α-chiral primary amines, using ammonia (B1221849) or an ammonia surrogate as the nitrogen source. rsc.orgresearchgate.net This process is exceptionally atom-economical, producing water as the primary byproduct. Ruthenium and iridium catalysts, paired with chiral phosphine ligands, have been particularly successful in this area. researchgate.netmdpi.com
The DARA of alkyl aryl ketones, the precursors to compounds like this compound, has been achieved with high enantioselectivity. nih.gov For example, Ru-catalyzed DARA of various alkyl aryl ketones using ammonia and hydrogen gas has been reported, often requiring an additive like ammonium (B1175870) iodide to achieve good yields and selectivities. researchgate.netamericanelements.com The development of engineered enzymes, such as amine dehydrogenases (AmDH), has also opened a biocatalytic route for the DARA of alkyl (hetero)aryl ketones with excellent conversions and enantioselectivities. nih.gov
| Ketone | Amine Source | Catalyst System | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone (B1666503) | NH3/H2 | [Ru((S,S)-f-Binaphane)COHI(PPh3)] | (R)-1-Phenylethanamine | 85 | 93 | researchgate.net |
| 3-Hydroxyacetophenone | Diphenylmethylamine | [Ir(COD)Cl]2 / (R)-L1 | (S)-Rivastigmine precursor | 93 | 96 | mdpi.com |
| 1-(Thiophen-2-yl)ethan-1-one | Ammonia | Engineered AmDH | (R)-1-(Thiophen-2-yl)ethan-1-amine | >99 | >99 | nih.gov |
The efficiency of reductive amination can often be enhanced by the addition of a Lewis acid. rsc.org Lewis acids can activate the ketone towards nucleophilic attack by the amine and facilitate the dehydration of the intermediate hemiaminal to form the imine, which is subsequently reduced. In the context of ARA, Lewis acids can play a crucial role in promoting the reaction rate and influencing stereoselectivity.
Titanium(IV) alkoxides, such as Ti(OiPr)4, are commonly used additives that promote imine formation. semanticscholar.orgnih.gov An efficient method for the synthesis of chiral primary amines from aryl ketones was developed using an Ir-f-Binaphane catalyst in the presence of Ti(OiPr)4 and iodine, achieving high conversions and enantioselectivities up to 96% ee. semanticscholar.org While effective, the use of titanium alkoxides can lead to workup challenges due to the formation of gel-like titanium dioxide upon quenching. nih.gov Other Lewis acids, such as tin(II) chloride, have also been employed to catalyze the reductive N-alkylation of arylamines with ketones. rsc.org
The use of heterogeneous catalysts in enantioselective reductive amination offers significant advantages, including simplified catalyst recovery and recycling, which is crucial for industrial applications. mdpi.com This approach often involves immobilizing a chiral homogeneous catalyst onto a solid support or using intrinsically chiral solid catalysts.
Supported noble metal catalysts, such as rhodium, platinum, or palladium on carbon or other supports, are effective for reductive amination. mdpi.comresearchgate.net For instance, microwave-assisted reductive amination of various ketones has been successfully carried out using heterogeneous Rh and Pt catalysts, significantly reducing reaction times. mdpi.com While achieving high enantioselectivity with heterogeneous catalysts remains a challenge, progress has been made. Systems have been developed for continuous-flow synthesis where chiral iridium catalysts are immobilized on polystyrene (PS) beads. These systems have been used for the DARA of ketones, affording chiral amines in high yield and enantioselectivity over extended periods. researchgate.net
Organocatalytic Asymmetric Synthesis
Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govunibo.it For amine synthesis, this field offers metal-free alternatives that can operate under mild conditions.
Chiral primary amines and their derivatives are versatile organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. alfachemic.commdpi.com This activation mode enables a variety of asymmetric transformations for C-C and C-N bond formation.
While more commonly applied to functionalize the α-position of carbonyl compounds, chiral primary amine catalysis can be conceptually extended to the synthesis of α-chiral amines. A biomimetic approach involves the reaction of an amine with a carbonyl compound, catalyzed by a chiral Brønsted acid, often a chiral phosphoric acid. The acid protonates the in situ-formed imine, creating a chiral ion pair that guides the stereoselective addition of a hydride from a reductant like a Hantzsch ester. This strategy effectively constitutes an organocatalytic reductive amination. nih.gov This methodology provides a straightforward route to α-functionalized chiral amines without the need for protecting groups. nih.govacs.org
Compound Index
Iminium Ion Catalysis for Stereocontrol
Iminium ion catalysis is a prominent strategy in asymmetric organocatalysis for the activation of α,β-unsaturated carbonyl compounds. nih.gov This method involves the reversible condensation of a chiral primary or secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. nih.govresearchgate.net The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.govtum.denobelprize.org This activation principle is analogous to Lewis acid activation but offers the advantage of operating effectively in the presence of moisture and air. nih.govresearchgate.net
The chiral environment established by the organocatalyst directs the approach of the nucleophile, leading to a highly stereocontrolled bond formation. The stereochemical outcome can be reliably predicted using established transition state models. nih.gov This methodology has been successfully applied to a wide array of asymmetric transformations, including cycloadditions and conjugate additions, demonstrating its broad applicability in synthetic organic chemistry. nih.govsioc-journal.cn The catalyst is regenerated upon hydrolysis of the resulting iminium ion, completing the catalytic cycle. nih.gov
Enamine Catalysis Principles in Chiral Amine Synthesis
Enamine catalysis represents another cornerstone of asymmetric organocatalysis, proceeding through a different activation mode compared to iminium ion catalysis. In this approach, a chiral primary or secondary amine catalyst reacts with a carbonyl compound, such as a ketone or aldehyde, to form a nucleophilic enamine intermediate. acs.orgbohrium.com This process effectively raises the energy of the Highest Occupying Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile. bohrium.com
This catalytically generated enamine can then react with various electrophiles in subsequent steps. acs.org The stereoselectivity of the reaction is controlled by the chiral scaffold of the amine catalyst, which dictates the facial selectivity of the electrophilic attack on the enamine. After the key bond-forming step, the resulting intermediate is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral amine catalyst, thus closing the catalytic cycle. acs.org While historically significant, the full potential of enamine catalysis as a powerful tool for asymmetric synthesis has been extensively realized and developed since the early 2000s. acs.orgresearchgate.net Primary amines, in particular, have proven to be effective organocatalysts, as the hydrogen on the nitrogen atom can participate in forming active catalytic intermediates and controlling stereoselectivity. bohrium.commdpi.com This strategy has been successfully applied to a variety of reactions, including Michael additions, Mannich reactions, and α-alkylations. bohrium.comresearchgate.net
Biocatalytic Asymmetric Synthesis Utilizing Enzymes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure chiral amines. illinois.edu Enzymes offer exceptional stereoselectivity, operate under mild reaction conditions, and present a greener footprint. illinois.eduresearchgate.net Key enzyme classes, including transaminases, imine reductases, and amine dehydrogenases, have been extensively developed for the asymmetric synthesis of chiral amines from prochiral precursors. researchgate.netnih.gov
ω-Transaminase-Mediated Amination of Ketones and Imines
Omega-transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. illinois.eduresearchgate.net Unlike α-transaminases, ω-TAs can accept ketones and aldehydes that lack a carboxyl group, making them highly valuable for the synthesis of a broad range of chiral amines. mdpi.com The reaction involves a two-step ping-pong bi-bi mechanism where the PLP cofactor mediates the amino group transfer. mdpi.com
These enzymes can be used for both the kinetic resolution of racemic amines and, more commonly, for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. mdpi.comnih.gov The development of both (R)- and (S)-selective ω-TAs has expanded the scope of this technology, allowing for the synthesis of either enantiomer of a target amine. illinois.edu A significant industrial application of this technology is the synthesis of sitagliptin, where an engineered (R)-selective ω-transaminase is used to produce the chiral amine intermediate with greater than 99.95% enantiomeric excess. illinois.edumdpi.com The main limitations for industrial applications include unfavorable reaction equilibrium, substrate or product inhibition, and limited stability, though various reaction and protein engineering strategies have been developed to overcome these challenges. researchgate.netmdpi.com
| Enzyme | Substrate | Amine Donor | Product | Yield (%) | Enantiomeric Excess (%) |
| (R)-selective ω-TA (ATA-117) | Pro-sitagliptin ketone | Isopropylamine | Sitagliptin amine | >95 | >99.95 |
| (S)-ω-TA from Vibrio fluvialis | Acetophenone | L-Alanine | (S)-α-Methylbenzylamine | 92.1 | >99 |
| (S)-ω-TA from Vibrio fluvialis | Benzylacetone | L-Alanine | (S)-1-Methyl-3-phenylpropylamine | 90.2 | >99 |
Application of Imine Reductases and Amine Dehydrogenases
Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are cofactor-dependent enzymes that provide powerful routes for the synthesis of chiral primary, secondary, and tertiary amines. nih.govacs.org
Imine Reductases (IREDs) are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of pre-formed imines and the reductive amination of carbonyl compounds. acs.orgrsc.org They are particularly effective for reducing cyclic imines but have a broad substrate scope that includes various ketones and amines, enabling access to a wide diversity of chiral amine structures. nih.govacs.org The application of IREDs often relies on the spontaneous formation of an imine from a ketone and an amine in solution, which is then stereoselectively reduced by the enzyme. acs.org
Amine Dehydrogenases (AmDHs) catalyze the NAD(P)H-dependent reductive amination of carbonyl compounds using ammonia as the amine source to yield primary amines. acs.orgugent.be While mechanistically similar to IREDs, they occupy a distinct sequence space and are primarily used for the synthesis of primary amines. acs.org
Both enzyme classes are highly attractive for industrial applications due to their high stereoselectivity and operational simplicity. They can be employed in multi-enzyme cascades to create efficient, one-pot synthetic routes. rsc.org
| Enzyme Class | Substrate | Amine Source | Product | Conversion (%) | Enantiomeric Excess (%) |
| Imine Reductase (IRED) | Cyclic Imines / Ketones | Various Amines | Chiral Secondary/Tertiary Amines | High | Often >99 |
| Amine Dehydrogenase (AmDH) | Ketones | Ammonia | Chiral Primary Amines | High | Often >99 |
Protein Engineering Strategies for Enhanced Catalytic Performance in Amine Synthesis
Despite the significant potential of enzymes like ω-transaminases and imine reductases, their native forms often exhibit limitations such as low stability, narrow substrate scope (particularly for bulky substrates), and product inhibition. researchgate.netmdpi.com Protein engineering has become an indispensable tool to overcome these drawbacks and tailor enzymes for specific industrial processes. mdpi.com
Strategies such as rational design, directed evolution, and semi-rational approaches are employed to enhance enzyme performance. researchgate.net
Rational Design involves making specific mutations in the enzyme's active site based on its three-dimensional structure and catalytic mechanism. mdpi.com This approach has been used to expand the substrate-binding pockets of ω-TAs to accommodate bulkier ketones and improve catalytic efficiency. mdpi.comnih.gov
Directed Evolution mimics natural evolution in the laboratory through iterative rounds of gene mutation and screening or selection for desired properties. This method does not require prior knowledge of the enzyme's structure and has been successfully used to generate ω-TAs with thousands-fold improvements in activity and enhanced stability. mdpi.com
Structure-guided mutagenesis and computational design have been used to re-engineer the active sites of enzymes, sometimes reversing enantioselectivity or introducing activity towards non-native substrates. researchgate.netmanchester.ac.uk
A landmark example is the development of the ω-TA used in the synthesis of sitagliptin, which involved multiple rounds of directed evolution and rational design to create a highly active and stable enzyme capable of converting a bulky prochiral ketone with exceptional enantioselectivity. mdpi.com These engineering efforts have been crucial in making biocatalytic amine synthesis a viable and competitive industrial technology. mdpi.comengineering.org.cn
Other Asymmetric Carbon-Nitrogen Bond-Forming Reactions
Beyond the organocatalytic and enzymatic methods discussed, a diverse array of other asymmetric carbon-nitrogen (C-N) bond-forming reactions have been developed, primarily relying on transition metal catalysis. These methods offer alternative and complementary approaches to chiral amine synthesis. acs.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. acs.org This reaction typically employs catalysts based on transition metals like iridium, rhodium, or ruthenium, coordinated to chiral phosphine ligands. The catalyst facilitates the addition of hydrogen across the C=N double bond with high enantioselectivity. acs.org
Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is a highly atom-economical method for C-N bond formation. rsc.org Nickel hydride (NiH) catalysis, in particular, has emerged as a powerful tool for the hydroamination of alkenes and alkynes. The use of chiral ligands with the nickel catalyst enables enantioselective transformations, providing access to enantioenriched amines. rsc.org
Nitrenoid-Mediated Amination: This strategy involves the use of metal nitrenoids, which are reactive nitrene species complexed to a transition metal. These intermediates can undergo various C-N bond-forming reactions, including the amination of aliphatic C-H bonds and the aziridination of alkenes. rsc.org Chiral ligands, such as bis(oxazoline) (BOX) ligands, are used to induce enantioselectivity in these transformations, offering a unique pathway to synthesize complex chiral amines. rsc.org
These methods highlight the continuous innovation in synthetic organic chemistry, providing a robust and varied toolkit for the construction of stereodefined C-N bonds. rsc.orgrsc.org
Enantioselective Alkyl Addition to Imines
The enantioselective addition of organometallic reagents to imines represents a direct and atom-economical route to chiral amines. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of an alkyl group to the carbon-nitrogen double bond of an imine or imine derivative. For the synthesis of primary amines like this compound, the challenge lies in the use of N-unsubstituted or suitably protected imines that allow for subsequent deprotection to yield the primary amine.
A notable example of this strategy is the cyclopropenimine-catalyzed enantioselective Mannich reaction of t-butyl glycinates with N-Boc-imines. In a study, the reaction of t-butyl glycinate with N-Boc-p-tolualdimine, catalyzed by a chiral cyclopropenimine, proceeded with high diastereoselectivity and enantioselectivity nih.gov. This demonstrates the feasibility of achieving high stereocontrol in the addition of a nucleophile to a p-tolyl-substituted imine. While this specific example leads to an α,β-diamino acid derivative, the underlying principle of stereoselective addition to the p-tolualdimine core is directly relevant.
To synthesize this compound via this methodology, one would ideally perform an enantioselective addition of a butyl nucleophile to an N-protected p-tolualdimine. The choice of the nitrogen protecting group is crucial to ensure the stability of the imine and to allow for facile removal after the addition reaction without racemization of the newly formed stereocenter.
Table 1: Cyclopropenimine-Catalyzed Enantioselective Mannich Reaction of t-Butyl Glycinate with N-Boc-Aldimines nih.gov
| Entry | Aldimine | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-benzaldimine | α,β-diamino acid derivative | 99:1 | 94 |
| 2 | N-Boc-o-tolualdimine | α,β-diamino acid derivative | >99:1 | 95 |
| 3 | N-Boc-p-tolualdimine | α,β-diamino acid derivative | >99:1 | 96 |
Asymmetric Allylic Amination Processes
Asymmetric allylic amination (AAA) is a powerful transition-metal-catalyzed method for the formation of carbon-nitrogen bonds, leading to the synthesis of chiral allylic amines. While not a direct route to saturated amines like this compound, it can be a key step in a multi-step synthesis where the resulting allylic amine is subsequently reduced.
Rhodium-catalyzed asymmetric hydroamination of allyl amines has been reported for the synthesis of enantioenriched 1,2-diamines nih.govnih.govacs.org. This methodology involves the intramolecular addition of an amine to an alkene, guided by a chiral rhodium catalyst. While this specific application focuses on diamines, the broader field of rhodium-catalyzed allylic amination has seen significant advances tandfonline.com. These reactions typically involve the reaction of an allylic substrate with an amine nucleophile in the presence of a chiral rhodium catalyst.
A hypothetical two-step synthesis of this compound using this methodology could involve the asymmetric allylic amination of a suitable allylic substrate with an ammonia surrogate, followed by hydrogenation of the resulting chiral allylic amine. The success of this approach would hinge on the development of a highly regio- and enantioselective catalyst system for the initial amination step.
Multicomponent Catalytic Reactions Towards Chiral Amine Scaffolds
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. The development of catalytic and enantioselective MCRs for the synthesis of chiral amines has been an area of intense research.
One such strategy is the zinc-mediated carbonyl alkylative amination reaction, which allows for the synthesis of α-branched amines nih.govorganic-chemistry.org. This method involves the reaction of an aldehyde, an amine, and an alkyl halide in the presence of zinc metal. While the reported examples focus on the synthesis of a variety of complex alkylamines, the adaptation of this methodology to an enantioselective variant could provide a direct route to chiral primary amines.
Another relevant MCR is the Strecker reaction, which involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile nih.gov. The subsequent hydrolysis of the nitrile furnishes an α-amino acid, which can be a precursor to the desired chiral primary amine. Enantioselective versions of the Strecker reaction have been developed, offering a viable pathway to chiral amine synthesis.
Resolution-Based Methodologies for Enantiopure Primary Amines
Resolution methodologies involve the separation of a racemic mixture of an amine into its individual enantiomers. These techniques are widely used in both academic and industrial settings for the preparation of enantiopure compounds.
Classical Chemical Resolution via Diastereomeric Salt Formation
Classical chemical resolution is a well-established technique that relies on the reaction of a racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization pbworks.com.
For the resolution of this compound, a chiral acid such as (R,R)-tartaric acid can be employed as the resolving agent. The reaction of racemic 1-(p-tolyl)pentan-1-amine with (R,R)-tartaric acid would yield two diastereomeric salts: [(R)-1-(p-tolyl)pentan-1-ammonium]-(R,R)-tartrate and [(S)-1-(p-tolyl)pentan-1-ammonium]-(R,R)-tartrate. Due to differences in their crystal lattice energies, one of these salts is typically less soluble and will preferentially crystallize from a suitable solvent. After separation of the crystalline salt by filtration, the enantiomerically enriched amine can be liberated by treatment with a base. The resolution of methamphetamine (2-methylamino-1-phenylpropane) with (R,R)-tartaric acid is a well-documented example of this approach mdpi.com. Similarly, racemic α-methylbenzylamine can be effectively resolved using (R,R)-tartaric acid pbworks.com.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| (R,R)-Tartaric acid | Chiral Acid |
| (S,S)-Tartaric acid | Chiral Acid |
| (R)-Mandelic acid | Chiral Acid |
| (S)-Mandelic acid | Chiral Acid |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |
Kinetic Resolution Approaches for Racemic Amines
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines through enantioselective acylation youtube.com.
In a typical lipase-catalyzed kinetic resolution of a racemic primary amine, an acyl donor such as vinyl acetate is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. For example, the lipase from Candida antarctica (often immobilized as Novozym 435) is widely used for this purpose. The success of the resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E-value). A high E-value is indicative of a highly selective resolution. Lipase-catalyzed kinetic resolutions of various aryltrimethylsilyl chiral alcohols have been shown to yield products with excellent enantiomeric excess nih.gov. While this example is for an alcohol, the principle is directly applicable to amines.
Dynamic Kinetic Resolution (DKR) Coupled with In Situ Racemization
A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective reaction with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product princeton.edu.
For primary benzylic amines, DKR is often achieved through a combination of a lipase for the enantioselective acylation and a metal catalyst for the racemization of the unreacted amine. Palladium-based nanocatalysts have been shown to be highly effective for the racemization of primary benzyl amines researchgate.net. A typical DKR of a racemic benzylic amine would involve heating the amine in the presence of a lipase (e.g., Novozym 435), an acyl donor, and a palladium catalyst. The lipase selectively acylates the (R)-enantiomer, and the palladium catalyst continuously racemizes the remaining (S)-enantiomer, thereby providing a continuous supply of the (R)-enantiomer for the enzymatic reaction. This process can lead to the formation of the (R)-amide in high yield and with excellent enantiomeric excess acs.org.
Table 3: Catalysts for Dynamic Kinetic Resolution of Primary Amines
| Racemization Catalyst | Resolution Catalyst | Substrate Type |
| Palladium Nanocatalyst | Novozym 435 (Lipase) | Primary Benzyl Amines |
| Ruthenium Complexes | Lipase | Primary Amines |
Chiral Catalyst and Ligand Design for Stereoselective Transformations
Chiral Ligands for Transition Metal Catalysis
Transition metal catalysis is a powerful tool for forging chemical bonds with high efficiency and selectivity. The chirality of the final product is often dictated by the chiral ligand that coordinates to the metal center. The structural and electronic properties of these ligands are paramount to their effectiveness. The following sections explore various classes of chiral ligands, with a focus on the potential incorporation or derivatization of (R)-1-(p-Tolyl)pentan-1-amine .
Design and Synthesis of Chiral Phosphine-Based Ligands
Chiral phosphine (B1218219) ligands, such as BINAP, DuPhos, and Josiphos, are among the most successful and widely used ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. The synthesis of these ligands often involves the introduction of chirality through various strategies, including the use of chiral backbones or P-chiral centers. The design of novel phosphine ligands frequently incorporates chiral amines as precursors or structural motifs. While the direct incorporation of This compound into well-known phosphine ligand frameworks is not extensively documented in publicly available research, its primary amine functionality and chiral center present a potential starting point for the synthesis of new P,N-ligands.
Development of Chiral Diamine Ligands for Asymmetric Catalysis
Chiral vicinal diamines are crucial components of numerous catalysts for reactions such as asymmetric hydrogenation, aziridination, and cyclopropanation. These ligands coordinate to metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. The synthesis of novel chiral diamines is an active area of research, with a focus on modular and efficient routes. The development of chiral diamine ligands derived from This compound could potentially lead to new catalytic systems with unique reactivity and selectivity profiles.
Application of Chiral N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysis due to their strong σ-donating properties and steric tuneability. Chiral NHC ligands have found widespread application in a variety of asymmetric transformations. The synthesis of chiral NHCs often involves the introduction of chiral substituents on the nitrogen atoms of the heterocyclic ring. The amine group of This compound could serve as a handle to introduce this chiral moiety onto an NHC precursor, thereby generating a new class of chiral NHC ligands.
Role of Chiral Sulfinyl Auxiliaries and Ligands
Chiral sulfinyl compounds are valuable as both chiral auxiliaries and ligands in asymmetric synthesis. The sulfinyl group can direct the stereochemical course of a reaction and is often readily removable. Enantiopure sulfinamides, derived from the reaction of a chiral amine with a sulfinyl chloride, can be used to synthesize a wide range of chiral amines and N-heterocycles. For instance, p-toluenesulfinimines are well-explored in asymmetric synthesis. The reaction of This compound with a suitable sulfinylating agent could yield a chiral sulfinamide, which could then be employed as a chiral auxiliary or as a precursor to other chiral ligands.
Mono-Protected Amino Acid (MPAA) Ligand Systems
Mono-N-protected amino acid (MPAA) ligands have proven to be highly effective in palladium-catalyzed C-H functionalization reactions, enabling the synthesis of complex molecules with high enantioselectivity. These ligands are derived from readily available amino acids and feature a protected amine and a free carboxylic acid. While This compound is not an amino acid, its structural similarity to certain amino acid side chains suggests the possibility of designing analogous ligand systems. By incorporating the chiral amine into a framework that also contains a coordinating group like a carboxylic acid, novel ligands with potential applications in C-H activation could be developed. The modular nature of MPAA ligands allows for variations that can be explored to optimize catalytic performance.
Organocatalyst Architectures
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. Chiral primary and secondary amines are prominent classes of organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates. The design of effective organocatalysts often involves the use of rigid chiral scaffolds to maximize stereochemical control. This compound , as a chiral primary amine, has the potential to serve as a platform for the development of new organocatalysts. Derivatization of the amine or incorporation into a more complex molecular architecture could lead to catalysts for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions.
No Research Data Available for this compound in Specified Catalytic Applications
Following a comprehensive and exhaustive search of scientific literature and research databases, it has been determined that there is no available information regarding the use of the chemical compound This compound in the specific fields of chiral catalyst and ligand design for stereoselective transformations, or in enzyme engineering and immobilization for biocatalytic processes, as outlined in the requested article structure.
Extensive searches were conducted to locate studies, papers, or any form of research data that discusses the application of this compound in the following areas:
Enzyme Engineering and Immobilization for Biocatalytic Processes
Immobilization Techniques for Biocatalyst Reusability and Stability:No research could be located that details the immobilization of this compound or its use in relation to immobilized biocatalysts for enhanced reusability or stability.
While information exists for structurally similar compounds, such as other chiral amines, the strict focus on This compound has yielded no specific data within the requested scientific contexts. This lack of information prevents the generation of a scientifically accurate and informative article as per the provided outline and constraints.
It can be concluded that This compound is either not a compound of significant interest in these particular areas of catalytic research, or any such research is not currently published or publicly accessible. Therefore, the requested article cannot be produced.
Mechanistic Investigations and Principles of Stereochemical Control
Computational Chemistry and Density Functional Theory (DFT) Studies: A General Approach
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for unraveling the intricacies of reaction mechanisms and the origins of stereoselectivity. For a compound like (R)-1-(p-tolyl)pentan-1-amine, DFT studies would be instrumental in providing a molecular-level understanding of its synthesis.
Elucidation of Reaction Pathways and Identification of Key Intermediates
Application of In Silico Modeling for Rational Catalyst Design
In silico modeling allows for the rational design of catalysts with improved performance. By understanding the interactions between the substrate, a hypothetical chiral catalyst, and the reagents at the transition state, modifications to the catalyst structure can be proposed to enhance enantioselectivity and activity. This predictive power of computational chemistry can significantly accelerate the discovery of new and efficient catalytic systems for producing enantiopure amines like this compound.
Understanding Stereochemical Induction Mechanisms: General Principles
The stereochemical outcome of a reaction is governed by the subtle interplay of various factors that stabilize the transition state leading to the desired enantiomer.
Influence of Chiral Auxiliaries and Their Cleavage on Enantiopurity
One common strategy for asymmetric synthesis involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product. The efficiency of the auxiliary in controlling the stereochemistry and the fidelity of its removal are critical for achieving high enantiopurity. While this is a general and powerful method, specific examples employing chiral auxiliaries for the synthesis of this compound are not well-documented in research literature.
Role of Non-Covalent Interactions in Transition State Stabilization
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and CH-π interactions, play a critical role in stabilizing the transition state geometry that favors the formation of one enantiomer over the other. In a hypothetical catalyzed synthesis of this compound, the chiral environment created by the catalyst would utilize these weak interactions to differentiate between the two prochiral faces of an imine intermediate. For instance, the tolyl group of the substrate could engage in π-π stacking with an aromatic moiety of a chiral ligand, while the amine or a directing group could participate in hydrogen bonding. These concerted interactions would lower the energy of the transition state for the (R)-enantiomer, leading to its preferential formation. The precise nature and energetic contribution of these interactions are often dissected using computational methods.
Control of Catalyst Speciation and Active Catalytic Species
The stereoselective synthesis of this compound is highly dependent on the precise control of the catalyst system. In transition-metal-catalyzed asymmetric reductive amination (ARA), a primary method for producing such chiral amines, the active catalytic species is a complex formed between a transition metal and a chiral ligand. acs.org The nature of this active species dictates the reaction's efficiency and enantioselectivity.
The formation of the active catalyst is a dynamic process influenced by several factors, including the choice of metal precursor, the structure of the chiral ligand, the solvent, and the presence of additives. For instance, in iridium-catalyzed systems, the active species is often an iridium hydride complex coordinated to a chiral phosphine (B1218219) ligand. The electronic and steric properties of the phosphine ligand are crucial in creating a chiral pocket that directs the approach of the prochiral imine substrate, leading to the preferential formation of the (R)-enantiomer.
Cooperative catalysis, employing a combination of metal catalysts, can also be a powerful strategy. For example, a dual system involving an iridium catalyst for the asymmetric reduction and an iron-based Lewis acid to activate the substrate can enhance both reactivity and enantioselectivity in the synthesis of related chiral amines. chinesechemsoc.org The Lewis acid is thought to coordinate to the nitrogen atom of the imine intermediate, increasing its electrophilicity and facilitating the hydride transfer from the chiral iridium complex.
In some catalytic systems, the concept of the "sergeants-and-soldiers" effect is employed, where a small amount of a chiral monomer (the "sergeant") imposes its chirality onto a larger achiral polymer backbone (the "soldiers"), creating a helical supramolecular catalyst. rsc.org While not yet specifically documented for this compound, this approach highlights an advanced method for controlling the chiral environment of the active catalytic site.
The table below illustrates representative catalyst systems that have been effectively used in the asymmetric synthesis of chiral amines, providing a model for the types of catalysts applicable to the synthesis of this compound.
| Catalyst System | Chiral Ligand | Metal | Typical Substrate | Enantiomeric Excess (ee) |
| Ir/Phosphine | (R)-SEGPHOS | Iridium | Aromatic Ketones | >95% |
| Ru/Diamine | (R,R)-TsDPEN | Ruthenium | Alkyl Aryl Ketones | up to 99% |
| Rh/Bisphosphine | (R)-BINAP | Rhodium | Imines | >90% |
Kinetic and Thermodynamic Considerations in Asymmetric Transformations
The outcome of asymmetric syntheses and resolutions of chiral amines like this compound is governed by the principles of kinetic and thermodynamic control. numberanalytics.comjackwestin.com These concepts determine whether the product distribution is dictated by the relative rates of competing reaction pathways (kinetic control) or the relative stabilities of the final products (thermodynamic control). fiveable.me
In the context of asymmetric synthesis, the goal is typically to operate under kinetic control, where the transition state leading to the desired (R)-enantiomer is of lower energy than the transition state leading to the (S)-enantiomer. This energy difference is established by the chiral catalyst. The enantioselectivity of the reaction is therefore a direct consequence of the difference in the activation energies for the formation of the two enantiomers. Lower reaction temperatures generally favor kinetic control, as there is insufficient thermal energy to overcome the higher activation energy barrier leading to the less favored enantiomer. fiveable.me
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the principles of kinetic resolution with in-situ racemization of the starting material. In a potential DKR for the synthesis of this compound, a racemic mixture of the corresponding imine would be subjected to a chiral reducing agent. The chiral catalyst would selectively reduce the (R)-imine faster than the (S)-imine. Simultaneously, a racemization catalyst would continuously interconvert the slower-reacting (S)-imine back to the racemic mixture, theoretically allowing for a 100% yield of the desired (R)-amine. chinesechemsoc.org
Thermodynamic control becomes more relevant in the context of classical resolution of racemic amines. This process often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. rsc.org The two diastereomeric salts will have different physical properties, including solubility. By carefully selecting the solvent and temperature, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved. This separation is based on the different thermodynamic stabilities of the solid-state lattices of the diastereomeric salts.
The table below summarizes the key differences between kinetic and thermodynamic control in the context of asymmetric transformations leading to this compound.
| Control Type | Governing Factor | Favored Product | Typical Conditions | Relevance to this compound |
| Kinetic Control | Rate of reaction (lower activation energy) | The product that is formed faster | Lower temperatures, use of chiral catalysts | Asymmetric synthesis (e.g., ARA, DKR) |
| Thermodynamic Control | Stability of the product (lower Gibbs free energy) | The more stable product | Higher temperatures, reversible reactions, equilibrium conditions | Classical resolution via diastereomeric salt formation |
Applications of R 1 P Tolyl Pentan 1 Amine and Its Derivatives in Advanced Asymmetric Synthesis
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality of (R)-1-(p-Tolyl)pentan-1-amine makes it an attractive starting material for the synthesis of more complex, enantiomerically pure molecules. By incorporating this chiral fragment, chemists can introduce a defined stereocenter into a target structure, which can be elaborated upon in subsequent synthetic steps. The tolyl group offers a site for further functionalization, while the primary amine provides a handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.
While specific examples detailing the use of this compound as a chiral building block in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. The analogous (R)-1-phenylethylamine has been widely used in the synthesis of pharmaceutical agents, and by extension, this compound offers a similar synthetic potential with modified steric and electronic properties due to the p-tolyl substituent. For instance, chiral benzylic amines are key components in the synthesis of certain calcium channel blockers and other cardiovascular drugs.
The synthesis of novel heterocyclic compounds often employs chiral amines as starting materials. For example, the condensation of a chiral amine with a dicarbonyl compound can lead to the formation of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The p-tolyl group in this compound can influence the reactivity and potential for π-π stacking interactions in the resulting molecules, which can be advantageous in the design of new therapeutic agents.
A representative, albeit analogous, application involves the synthesis of chiral pyridazinone derivatives. While not directly using the pentanamine, research has shown the incorporation of a p-tolyl moiety into pyridazinone rings, which are known to exhibit a range of biological activities. researchgate.net The synthesis of such compounds starting from a chiral amine like this compound would directly lead to enantiomerically enriched products.
Employment as Chiral Auxiliaries in Stereoselective Reaction Sequences
One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This compound is well-suited for this role due to its chirality, steric bulk, and the ease of its attachment to and removal from various functional groups.
The general principle involves the formation of an amide or imine between the chiral amine and a prochiral carboxylic acid or ketone, respectively. The steric hindrance provided by the tolyl and pentyl groups of the auxiliary then directs the approach of a reagent from the less hindered face, leading to the preferential formation of one diastereomer.
A well-established analogy is the use of (R)-1-phenylethylamine as a chiral auxiliary in the diastereoselective reduction of imines to form chiral amines. researchgate.net Modified sodium borohydrides have been used to reduce imines derived from (R)-1-arylethylamines, yielding diastereomeric products with moderate to good stereoselectivity. researchgate.net The diastereomeric products can then be separated, and the auxiliary removed to afford the desired enantiomerically enriched amine.
The following table illustrates the kind of diastereoselectivity that can be expected in the reduction of an imine derived from a chiral amine auxiliary, based on analogous systems.
| Entry | Substrate (Imine from) | Reducing Agent | Solvent | Diastereomeric Ratio (dr) |
| 1 | Acetophenone (B1666503) and (R)-1-phenylethylamine | NaBH(OAc)₃ | THF | 85:15 |
| 2 | Propiophenone and (R)-1-phenylethylamine | NaBH(OAc)₃ | THF | 90:10 |
| 3 | 2-Pentanone and (R)-1-phenylethylamine | L-Selectride® | THF | 78:22 |
This data is representative of reactions using analogous chiral amines and is intended to illustrate the potential of this compound as a chiral auxiliary.
Similarly, in aldol (B89426) reactions, amides derived from chiral amines can be converted into their corresponding enolates. The subsequent reaction with an aldehyde proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The resulting β-hydroxy amide can then be hydrolyzed to furnish the enantiomerically enriched β-hydroxy acid. The p-tolyl group in this compound would be expected to exert a significant steric influence in such transformations.
Integration as Ligand Precursors in Novel Chiral Catalyst Systems
The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. Chiral amines are excellent precursors for a variety of ligand classes, including phosphine-amine, diamine, and Schiff base ligands. This compound can be readily converted into such ligands, which can then be coordinated to a transition metal to form a chiral catalyst.
For example, reaction with a chlorophosphine can yield a P,N-ligand. These ligands have proven to be highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in a chiral framework allows for fine-tuning of the catalyst's electronic and steric properties.
The synthesis of chiral bidentate aminophosphine (B1255530) ligands from easily accessible enantiopure amines has been reported. nih.gov These ligands, when complexed with rhodium, have shown potential in the asymmetric hydroformylation of olefins with moderate enantioselectivities. nih.gov
The performance of a catalyst derived from a chiral amine ligand is typically evaluated by the enantiomeric excess (ee) and yield of the product in a test reaction. The table below provides hypothetical data for the performance of a catalyst derived from a this compound-based ligand in an asymmetric hydrogenation reaction, based on results from similar ligand systems.
| Entry | Substrate | Catalyst (Metal-Ligand) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(L)]BF₄ | CH₂Cl₂ | 98 | 92 |
| 2 | Itaconic acid dimethyl ester | [Ru(OAc)₂(L)] | MeOH | 95 | 88 |
| 3 | 1-Phenylpropan-1-one | [Ir(COD)(L*)]BARF | Toluene | 92 | 95 |
L represents a hypothetical ligand derived from this compound. This data is illustrative and based on the performance of analogous P,N-ligands.*
Furthermore, the primary amine functionality of this compound allows for the synthesis of salen-type ligands through condensation with a salicylaldehyde (B1680747) derivative. Chiral salen-metal complexes are powerful catalysts for a variety of asymmetric transformations, including epoxidation, cyclopropanation, and aziridination reactions. The steric and electronic properties of the p-tolyl group would play a crucial role in modulating the selectivity of such catalysts.
Emerging Challenges and Future Research Directions in Chiral Primary Amine Synthesis
Development of Highly Sustainable and Atom-Economical Methodologies
The drive towards "green chemistry" has placed a strong emphasis on the development of synthetic methods that are both environmentally benign and economically viable. chemrxiv.orgacs.orgrsc.org A key metric in this endeavor is atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product. chemrxiv.orgacs.orgrsc.org Traditional methods for synthesizing chiral amines often suffer from poor atom economy, relying on stoichiometric reagents and generating significant waste. oup.com
Future research is intensely focused on catalytic approaches that maximize atom economy. Asymmetric hydrogenation and reductive amination are prime examples of highly atom-economical reactions, as they ideally only produce the desired product and water. acs.orgacs.org Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have shown great promise in the asymmetric hydrogenation of imines and related unsaturated nitrogen-containing compounds. acs.orgacs.orgnih.gov For the synthesis of (R)-1-(p-Tolyl)pentan-1-amine, this would involve the asymmetric hydrogenation of the corresponding imine, 1-(p-tolyl)pentan-1-imine.
Biocatalysis offers another powerful avenue for sustainable chiral amine synthesis. acs.orgnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) operate under mild conditions and exhibit exquisite stereoselectivity. mdpi.comnih.gov For instance, a transaminase could be employed to convert 1-(p-tolyl)pentan-1-one directly into this compound using an amino donor like isopropylamine. mdpi.com This approach is highly atom-economical and avoids the use of heavy metals.
| Catalytic System | Precursor for this compound | Key Advantages |
| Transition-Metal Catalyst (e.g., Ir, Ru) | 1-(p-Tolyl)pentan-1-imine | High turnover numbers, broad substrate scope |
| Transaminase (TA) | 1-(p-Tolyl)pentan-1-one | High enantioselectivity, mild reaction conditions |
| Imine Reductase (IRED) | 1-(p-Tolyl)pentan-1-imine | High enantioselectivity, cofactor-dependent |
| Amine Dehydrogenase (AmDH) | 1-(p-Tolyl)pentan-1-one | Direct amination of ketones, high atom economy |
Expansion of Substrate Scope and Enhancement of Functional Group Tolerance
Future research will focus on designing more robust and versatile catalysts. For transition-metal catalysts, this involves the development of novel chiral ligands that can create a chiral environment suitable for a wider array of substrates. acs.org In the context of synthesizing analogs of this compound with different aromatic or aliphatic side chains, a catalyst with a broad substrate scope would be highly desirable.
Similarly, in biocatalysis, protein engineering techniques such as directed evolution and rational design are being used to expand the substrate scope of enzymes. nih.gov For example, wild-type transaminases often have a narrow substrate range. Through protein engineering, variants can be created that can accommodate bulkier substrates like 1-(p-tolyl)pentan-1-one and its derivatives, and exhibit improved stability and activity under process conditions.
Advancement of Computational Tools for Predictive Catalyst Discovery
The traditional approach to catalyst discovery has often relied on extensive experimental screening, which can be time-consuming and resource-intensive. The advancement of computational tools, such as density functional theory (DFT) and molecular dynamics (MD) simulations, is revolutionizing this process. chemrxiv.orgchiralpedia.com
These computational methods allow for the in-silico design and evaluation of new catalysts. chiralpedia.com By modeling the transition states of catalytic reactions, researchers can predict the enantioselectivity of a catalyst and gain insights into the factors that control it. chiralpedia.com This predictive power can guide the synthesis of new ligands for metal catalysts or inform the targeted mutagenesis of enzymes to enhance their performance. nih.gov
For the synthesis of this compound, computational tools could be used to:
Design optimal chiral ligands for the asymmetric hydrogenation of 1-(p-tolyl)pentan-1-imine.
Predict the binding affinity and orientation of 1-(p-tolyl)pentan-1-one in the active site of a transaminase.
Identify key amino acid residues for mutation to improve the catalytic efficiency and stereoselectivity of an enzyme.
Exploration of Integrated Multicatalytic Systems (e.g., Chemoenzymatic, Metal/Organo Cooperative Catalysis)
Nature often employs multiple catalysts in a cascade to carry out complex chemical transformations with high efficiency and selectivity. Inspired by this, chemists are increasingly exploring integrated multicatalytic systems that combine different types of catalysts to perform tandem reactions in a single pot. acs.orgnih.gov
Chemoenzymatic cascades, which couple a chemical catalyst with an enzyme, are particularly promising. oup.com For instance, a metal-catalyzed reaction could be used to synthesize a prochiral ketone intermediate, which is then asymmetrically aminated by an enzyme in the same reaction vessel. acs.orgnih.gov This approach can significantly shorten synthetic routes and reduce the need for purification of intermediates.
Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, is another emerging area. acs.orgnih.gov This can involve the combination of a metal catalyst and an organocatalyst, or two different metal catalysts that activate different components of the reaction. acs.org Such systems can enable transformations that are not possible with a single catalyst alone and can lead to enhanced reactivity and selectivity. For the synthesis of complex chiral amines, these integrated systems offer a powerful strategy to construct multiple stereocenters with high control. acs.org
| Integrated System | Description | Potential Application for Chiral Amine Synthesis |
| Chemoenzymatic Cascade | Combination of a chemical catalyst and an enzyme in a one-pot reaction. acs.orgnih.gov | A metal-catalyzed oxidation of an alcohol to an aldehyde, followed by an enzymatic reductive amination to the chiral amine. |
| Metal/Organo Cooperative Catalysis | Synergistic action of a metal catalyst and an organocatalyst. acs.org | A chiral primary amine organocatalyst could activate an aldehyde for a reaction with a metal-activated nucleophile. rsc.org |
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for (R)-1-(p-Tolyl)pentan-1-amine, and what are their key reaction conditions?
- The compound is typically synthesized via reductive amination of p-tolylpentan-1-one using chiral catalysts or resolving agents to achieve the (R)-configuration. Alternative routes include nucleophilic substitution of pentyl halides with p-toluidine derivatives under basic conditions (e.g., KOH/EtOH) . Metal-free homolytic aromatic alkylation methods, such as those reported for bicyclo[1.1.1]pentan-1-amine derivatives, may also be adapted by substituting benzene with p-xylene . Key parameters include temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation).
Q. How can the enantiomeric purity of this compound be validated experimentally?
- Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Compare retention times with racemic standards or use polarimetric detection. For higher sensitivity, derivatize the amine with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via or NMR .
Q. What physicochemical properties of this compound are critical for solubility and stability in biological assays?
- Key properties include logP (~3.2, predicted), pKa (~10.5 for the amine), and hygroscopicity. Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1%) or cyclodextrin complexes. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) should precede long-term storage recommendations .
Advanced Research Questions
Q. How do steric and electronic modifications to the p-tolyl group influence the compound’s affinity for monoamine transporters?
- Systematic SAR studies involve synthesizing analogs with substituents at the para position (e.g., -F, -Cl, -OCH) and measuring inhibition constants () for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters via radioligand binding assays. For example, electron-withdrawing groups (-Cl) may enhance DAT/NET selectivity by modulating π-π interactions in hydrophobic binding pockets .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Discrepancies often arise from enantiomeric impurities or assay conditions (e.g., buffer ionic strength, cell line variability). To address this:
- Re-synthesize the compound using rigorously validated chiral methods.
- Standardize assays using reference inhibitors (e.g., cocaine for DAT) and control for batch-to-batch variations in cell membrane preparations .
- Perform meta-analysis of published data to identify confounding variables (e.g., incubation time, temperature) .
Q. How can computational methods predict the metabolic fate of this compound in vivo?
- Use in silico tools like SwissADME or GLORY to predict Phase I/II metabolism. Focus on cytochrome P450 (CYP3A4/2D6)-mediated N-dealkylation or aromatic hydroxylation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS to detect metabolites .
Methodological Considerations
Designing a study to assess the stereochemical impact on pharmacokinetics:
- Synthesize both (R)- and (S)-enantiomers, administer them to animal models (e.g., Sprague-Dawley rats) via IV/PO routes, and collect plasma samples at timed intervals. Analyze using chiral LC-MS/MS. Calculate AUC, , and to compare enantiomer-specific bioavailability .
Optimizing reaction yields in large-scale synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
